molecular formula C30H28O9 B14035578 Allyl 2,4,6-Tri-O-benzoyl-alpha-D-galactopyranoside

Allyl 2,4,6-Tri-O-benzoyl-alpha-D-galactopyranoside

Cat. No.: B14035578
M. Wt: 532.5 g/mol
InChI Key: JFZMRICZAZNYQD-LKVPNWEUSA-N
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Description

Allyl 2,4,6-Tri-O-benzoyl-alpha-D-galactopyranoside: is a carbohydrate derivative that plays a significant role in synthetic organic chemistry, particularly in the synthesis of oligosaccharides. This compound is characterized by the presence of allyl and benzoyl groups attached to the galactopyranoside structure, which makes it a valuable intermediate in various chemical reactions.

Chemical Reactions Analysis

Types of Reactions: Allyl 2,4,6-Tri-O-benzoyl-alpha-D-galactopyranoside undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include epoxides, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism by which Allyl 2,4,6-Tri-O-benzoyl-alpha-D-galactopyranoside exerts its effects is primarily through its role as a protecting group in carbohydrate chemistry. The benzoyl groups protect the hydroxyl groups from unwanted reactions, allowing for selective functionalization at other positions. The allyl group can be selectively removed under mild conditions, providing a versatile tool for synthetic chemists .

Comparison with Similar Compounds

  • Benzyl 2,4,6-Tri-O-benzoyl-alpha-D-galactopyranoside
  • Methyl 2,3,4,6-Tetra-O-benzyl-alpha-D-glucopyranoside
  • Allyl 2,3,4,6-Tetra-O-benzyl-alpha-D-glucopyranoside

Uniqueness: Allyl 2,4,6-Tri-O-benzoyl-alpha-D-galactopyranoside is unique due to the presence of both allyl and benzoyl groups, which provide distinct reactivity and protection patterns compared to similar compounds. This dual functionality makes it particularly valuable in the synthesis of complex carbohydrate structures .

Properties

Molecular Formula

C30H28O9

Molecular Weight

532.5 g/mol

IUPAC Name

[(2R,3R,4S,5R,6S)-3,5-dibenzoyloxy-4-hydroxy-6-prop-2-enoxyoxan-2-yl]methyl benzoate

InChI

InChI=1S/C30H28O9/c1-2-18-35-30-26(39-29(34)22-16-10-5-11-17-22)24(31)25(38-28(33)21-14-8-4-9-15-21)23(37-30)19-36-27(32)20-12-6-3-7-13-20/h2-17,23-26,30-31H,1,18-19H2/t23-,24+,25+,26-,30+/m1/s1

InChI Key

JFZMRICZAZNYQD-LKVPNWEUSA-N

Isomeric SMILES

C=CCO[C@@H]1[C@@H]([C@H]([C@H]([C@H](O1)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)O)OC(=O)C4=CC=CC=C4

Canonical SMILES

C=CCOC1C(C(C(C(O1)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)O)OC(=O)C4=CC=CC=C4

Origin of Product

United States

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